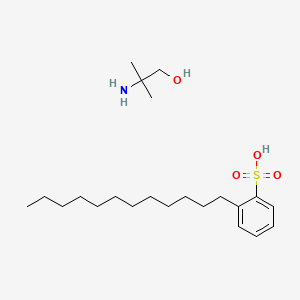
1-Fluoro-3-(methylselanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(methylselanyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a methylselanyl reagent under specific conditions. The reaction typically requires a catalyst and an appropriate solvent to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-3-(methylselanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The fluorine and methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium or nickel may be employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce fluorinated toluenes.
Applications De Recherche Scientifique
1-Fluoro-3-(methylselanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which 1-Fluoro-3-(methylselanyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom and methylselanyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Fluoro-3-methylbenzene: Similar structure but lacks the methylselanyl group.
3-Fluorotoluene: Another fluorinated benzene derivative with different substituents.
meta-Fluorotoluene: A positional isomer with the fluorine atom in a different location.
Propriétés
Numéro CAS |
37773-25-4 |
|---|---|
Formule moléculaire |
C7H7FSe |
Poids moléculaire |
189.10 g/mol |
Nom IUPAC |
1-fluoro-3-methylselanylbenzene |
InChI |
InChI=1S/C7H7FSe/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 |
Clé InChI |
GMQOMGGWFNHATM-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C1=CC=CC(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



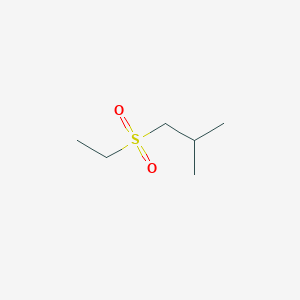
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)

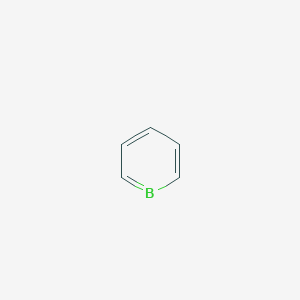

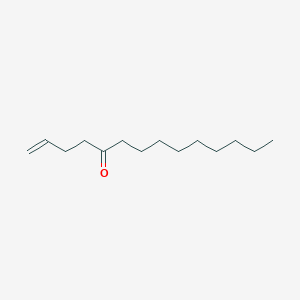
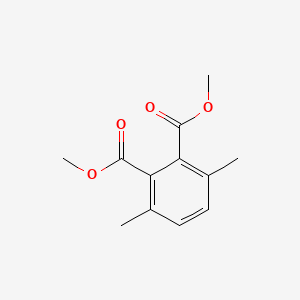
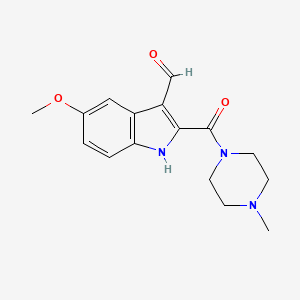

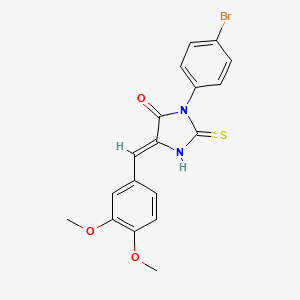
![[(Dodecyloxy)methyl]benzene](/img/structure/B14677141.png)

